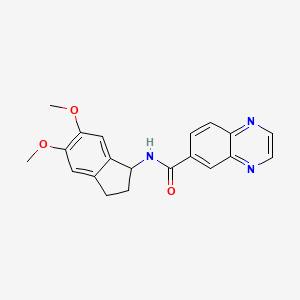
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indene moiety and a quinoxalinecarboxamide group. It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common route begins with the preparation of the indene derivative, which is then coupled with a quinoxalinecarboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or column chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxalinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoxalinecarboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Hydroxyl or amino-substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may act as a ligand for certain receptors, modulating their activity and leading to analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide stands out due to its unique combination of an indene moiety and a quinoxalinecarboxamide group. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H19N3O3 |
|---|---|
Poids moléculaire |
349.4g/mol |
Nom IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-10-12-3-5-15(14(12)11-19(18)26-2)23-20(24)13-4-6-16-17(9-13)22-8-7-21-16/h4,6-11,15H,3,5H2,1-2H3,(H,23,24) |
Clé InChI |
HWFUIBQGWNBCSD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=NC=CN=C4C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Phenyltetrazol-5-yl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide](/img/no-structure.png)
![3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1188019.png)
![2-(Methoxymethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1188023.png)
